molecular formula C37H31N5O2S2 B307251 benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate

benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate

Cat. No.: B307251
M. Wt: 641.8 g/mol
InChI Key: OZGSLLJSNBWCJV-LBMGDAQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imino groups

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino groups and aromatic rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is unique due to its specific arrangement of aromatic rings and imino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H31N5O2S2

Molecular Weight

641.8 g/mol

IUPAC Name

benzyl (NZ)-N-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]-N//'-phenylcarbamimidothioate

InChI

InChI=1S/C37H31N5O2S2/c1-43-32-22-18-29(19-23-32)38-34-35(39-30-20-24-33(44-2)25-21-30)46-37(42(34)31-16-10-5-11-17-31)41-36(40-28-14-8-4-9-15-28)45-26-27-12-6-3-7-13-27/h3-25H,26H2,1-2H3/b38-34?,39-35?,40-36?,41-37-

InChI Key

OZGSLLJSNBWCJV-LBMGDAQISA-N

SMILES

COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6

Isomeric SMILES

COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)S/C(=N\C(=NC4=CC=CC=C4)SCC5=CC=CC=C5)/N2C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6

Origin of Product

United States

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